
Helium;ytterbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Helium;ytterbium is a compound that combines the noble gas helium with the rare earth metal ytterbium Helium is known for its inertness and low boiling point, while ytterbium is a lanthanide with interesting chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of helium;ytterbium compounds typically involves high-pressure techniques due to the inert nature of helium. One method involves the use of high-pressure chambers to force helium atoms into the crystal lattice of ytterbium compounds. This process often requires pressures above 100 gigapascals (GPa) to achieve stable compounds.
Industrial Production Methods
Industrial production of this compound compounds is not yet widespread due to the challenges associated with high-pressure synthesis. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Helium;ytterbium compounds can undergo various types of chemical reactions, including:
Oxidation: Ytterbium can react with oxygen to form ytterbium oxides.
Reduction: Ytterbium compounds can be reduced using hydrogen or other reducing agents.
Substitution: Ytterbium can form halides by reacting with halogens.
Common Reagents and Conditions
Oxidation: Oxygen gas (O₂) at elevated temperatures.
Reduction: Hydrogen gas (H₂) or metallic ytterbium.
Substitution: Halogens such as fluorine (F₂), chlorine (Cl₂), bromine (Br₂), and iodine (I₂).
Major Products Formed
Oxidation: Ytterbium(III) oxide (Yb₂O₃).
Reduction: Ytterbium(II) oxide (YbO).
Substitution: Ytterbium halides such as ytterbium(III) fluoride (YbF₃), ytterbium(III) chloride (YbCl₃), and ytterbium(III) bromide (YbBr₃).
Applications De Recherche Scientifique
Chemistry: Used as catalysts in organic synthesis and as reducing agents in coupling reactions.
Biology: Potential use in imaging and diagnostic techniques due to their unique luminescent properties.
Medicine: Ytterbium compounds are used in dental materials for their radiopacity and fluoride release.
Industry: Utilized in high-tech applications such as lasers and materials research.
Mécanisme D'action
The mechanism by which helium;ytterbium compounds exert their effects is primarily based on the unique properties of ytterbium. Ytterbium can act as a reducing agent or catalyst in various chemical reactions. The presence of helium may influence the stability and reactivity of the compound, although the exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Helium;ytterbium compounds can be compared with other rare earth metal compounds and noble gas compounds:
Similar Compounds: Ytterbium(III) fluoride (YbF₃), ytterbium(III) chloride (YbCl₃), ytterbium(III) bromide (YbBr₃), and disodium helide (Na₂He).
Uniqueness: The combination of helium and ytterbium results in compounds with unique high-pressure stability and potential luminescent properties, distinguishing them from other rare earth metal compounds and noble gas compounds.
Conclusion
This compound compounds represent a fascinating area of research with potential applications in various scientific fields The unique combination of helium’s inertness and ytterbium’s chemical reactivity offers opportunities for new discoveries and technological advancements
Propriétés
Numéro CAS |
139763-32-9 |
|---|---|
Formule moléculaire |
HeYb |
Poids moléculaire |
177.05 g/mol |
Nom IUPAC |
helium;ytterbium |
InChI |
InChI=1S/He.Yb |
Clé InChI |
IUXBAAUQDBXQNY-UHFFFAOYSA-N |
SMILES canonique |
[He].[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


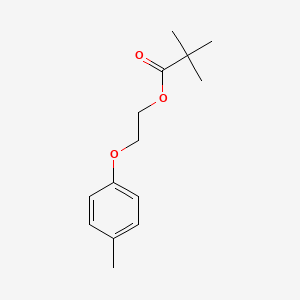

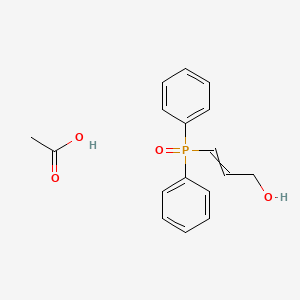
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
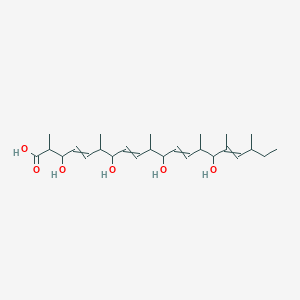
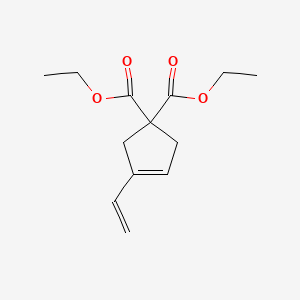
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)

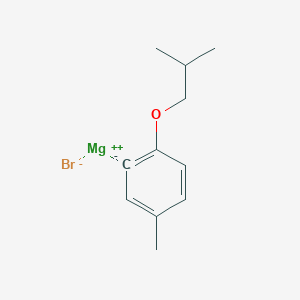
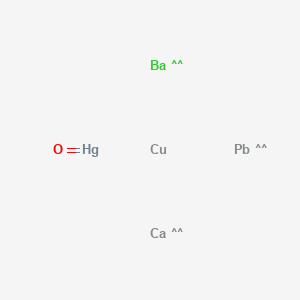
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
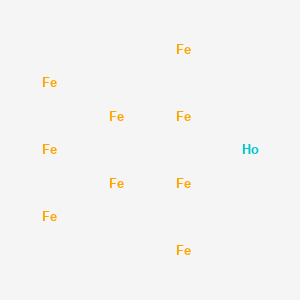
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
